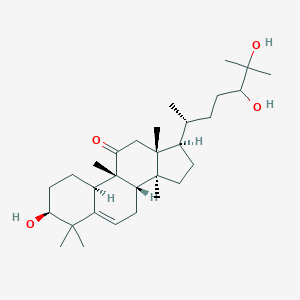
ブリオドルコシゲニン
概要
説明
科学的研究の応用
Bryodulcosigenin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Medicine: It has shown potential in treating conditions such as pulmonary fibrosis, osteoporosis, and colitis
Industry: Bryodulcosigenin is used in the development of anti-inflammatory and antioxidant formulations.
作用機序
Target of Action
Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from the roots of Bryonia dioca . It primarily targets intestinal epithelial cells and alveolar epithelial cells . These cells play a crucial role in maintaining the integrity of the intestinal and alveolar barriers, respectively .
Mode of Action
BDG interacts with its targets by inhibiting the degradation of tight junction proteins (occludin and ZO-1) and suppressing the elevated apoptosis seen in intestinal epithelial cells . It also attenuates damage in alveolar epithelial cells co-cultured with intestinal epithelial cells under inflammatory conditions .
Biochemical Pathways
BDG affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a multiprotein complex responsible for the activation of inflammatory responses . BDG also modulates the TGF-β1/Smad2/3 signaling pathways , which are involved in the regulation of cell growth and differentiation .
Pharmacokinetics
It’s known that bdg is administered orally at a dose of 10 mg/kg/day
Result of Action
BDG has marked anti-inflammatory effects . It significantly improves colon length, disease activity index, and alleviates colonic histopathological damage in dextran sulfate sodium (DSS)-induced colitis mice . BDG also prevents the symptoms of respiratory disorders and represses alveolar inflammation .
Action Environment
The action of BDG is influenced by the inflammatory conditions under which the cells are cultured . In the presence of inflammation, BDG exhibits protective effects against tissue damage . .
生化学分析
Biochemical Properties
Bryodulcosigenin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress
Cellular Effects
Bryodulcosigenin has shown significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate bleomycin-induced pulmonary fibrosis in mice, as evidenced by characteristic structural changes in histopathology, increased collagen deposition, and reduced survival and weight of mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bryodulcosigenin involves its interaction with various biomolecules. It has been found to improve the abnormal increased expressions of TGF-β1, p-Smad2/3, α-SMA, COL-I, and NOX4 and decreased expressions for Sirt1 and p-AMPK . Molecular docking technology also revealed the potential of Bryodulcosigenin to activate AMPK .
Dosage Effects in Animal Models
In animal models, the effects of Bryodulcosigenin vary with different dosages. For instance, a study showed that the protective effects of Bryodulcosigenin (10 mg/kg/day, for 14 days) against TGF-β1-stimulated mouse alveolar epithelial MLE-12 cells and bleomycin-induced pulmonary fibrosis in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.
準備方法
Synthetic Routes and Reaction Conditions: Bryodulcosigenin is typically extracted from the roots of Bryonia dioica and Siratia grosvenori using organic solvents . The extraction process involves drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Bryodulcosigenin .
Industrial Production Methods: Industrial production of Bryodulcosigenin involves large-scale extraction from plant sources. The process includes:
- Harvesting and drying the plant roots.
- Grinding the dried roots into a fine powder.
- Extracting the compound using organic solvents such as ethanol or methanol.
- Purifying the extract through chromatographic methods to obtain pure Bryodulcosigenin .
化学反応の分析
Types of Reactions: Bryodulcosigenin undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce new functional groups into the Bryodulcosigenin molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
類似化合物との比較
Bryodulcosigenin is unique among cucurbitane-type triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
Cucurbitacin B: Known for its potent anti-cancer properties.
Cucurbitacin E: Exhibits strong anti-inflammatory and anti-tumor activities.
Mogrol: Another triterpenoid with antioxidant and anti-inflammatory effects.
Bryodulcosigenin stands out due to its combined anti-inflammatory, antioxidant, and apoptosis-regulating properties, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQKXQOBKDVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-97-3 | |
| Record name | Bryodulcosigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


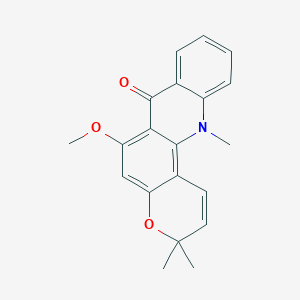
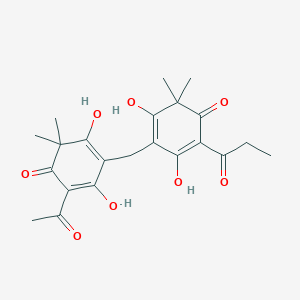
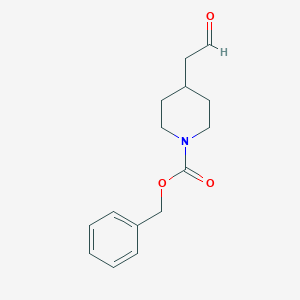
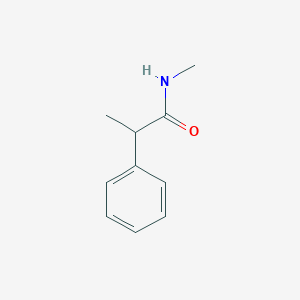
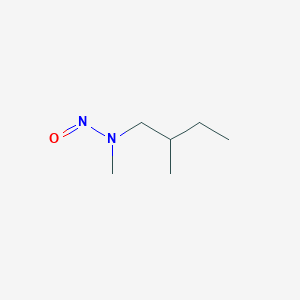
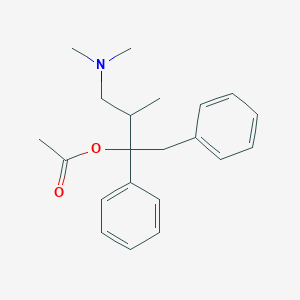
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
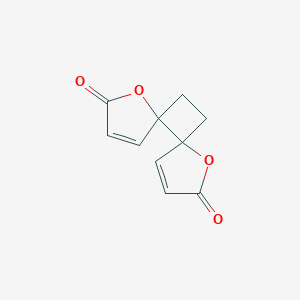

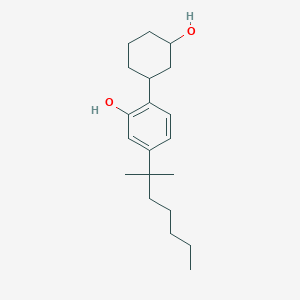


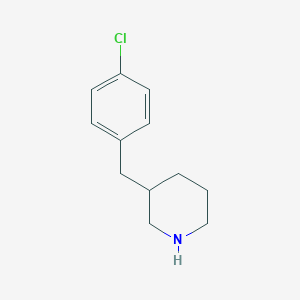
![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
